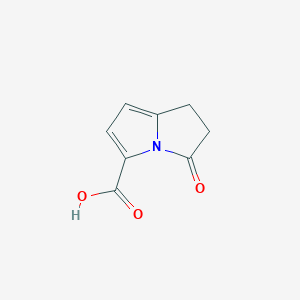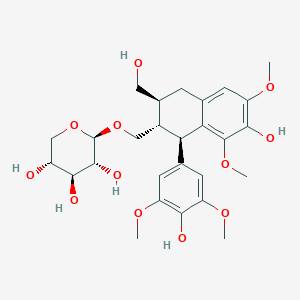
Toborinone
Übersicht
Beschreibung
Toborinone is a small molecule drug known for its role as a phosphodiesterase III inhibitor. It is primarily used in the treatment of cardiovascular diseases, particularly heart failure. This compound works by inhibiting the enzyme phosphodiesterase III, which leads to an increase in intracellular cyclic adenosine monophosphate levels, resulting in enhanced cardiac contractility and vasodilation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Toborinon kann über verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von 6-Hydroxy-2-chinolinon mit 3,4-Dimethoxybenzylamin in Gegenwart einer geeigneten Base, um das Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit 2,3-Epoxypropylmethansulfonat umgesetzt, um Toborinon zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Toborinon erfolgt in der Regel in großem Maßstab unter Verwendung der oben genannten Synthesewege. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, einschließlich Kristallisation und Chromatographie, um pharmazeutisches Toborinon zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Toborinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Toborinon kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Chinolinonringstruktur verändern.
Substitution: Substitutionsreaktionen können am Chinolinonring oder am Benzylaminrest auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von hydroxylierten und carboxylierten Metaboliten.
Reduktion: Bildung von reduzierten Chinolinonderivaten.
Substitution: Bildung von substituierten Chinolinon- und Benzylaminerivaten.
Wissenschaftliche Forschungsanwendungen
Toborinon hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Modellverbindung zur Untersuchung der Phosphodiesterasehemmung und ihrer Auswirkungen auf die zyklischen Adenosinmonophosphatspiegel verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Calciummobilisierung.
Medizin: In der klinischen Forschung zur Behandlung von Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen eingesetzt.
Industrie: Eingesetzt bei der Entwicklung neuer Herz-Kreislauf-Medikamente und Therapeutika
5. Wirkmechanismus
Toborinon übt seine Wirkung aus, indem es das Enzym Phosphodiesterase III hemmt. Diese Hemmung führt zu einem Anstieg des intrazellulären zyklischen Adenosinmonophosphatspiegels, was die Herzkontraktilität erhöht und die Vasodilatation fördert. Die erhöhten zyklischen Adenosinmonophosphatspiegel führen zur Hemmung der Calciumfreisetzung aus intrazellulären Speichern und des Calciumeintritts durch Plasmamembrankanäle, was letztendlich die Thrombozytenaggregation reduziert .
Ähnliche Verbindungen:
Olprinon: Ein weiterer Phosphodiesterase-III-Inhibitor mit ähnlichen Wirkungen auf den zyklischen Adenosinmonophosphatspiegel und die Herzkontraktilität.
Milrinon: Ein Phosphodiesterase-III-Inhibitor, der zur Behandlung von Herzinsuffizienz eingesetzt wird, bekannt für seine positiven inotropen und vasodilatatorischen Wirkungen.
Einzigartigkeit von Toborinon: Toborinon ist in seiner spezifischen Molekülstruktur einzigartig, was zu unterschiedlichen pharmakokinetischen Eigenschaften und Stoffwechselwegen führt. Im Gegensatz zu anderen Phosphodiesterase-III-Inhibitoren wird Toborinon umfassend mit Glucuronsäure, Sulfat und Glutathion konjugiert, was zur Bildung einzigartiger Metaboliten führt .
Wirkmechanismus
Toborinone exerts its effects by inhibiting the enzyme phosphodiesterase III. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which enhances cardiac contractility and promotes vasodilation. The elevated cyclic adenosine monophosphate levels result in the inhibition of calcium release from intracellular stores and calcium entry through plasma membrane channels, ultimately reducing platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Olprinone: Another phosphodiesterase III inhibitor with similar effects on cyclic adenosine monophosphate levels and cardiac contractility.
Milrinone: A phosphodiesterase III inhibitor used in the treatment of heart failure, known for its positive inotropic and vasodilatory effects.
Uniqueness of Toborinone: this compound is unique in its specific molecular structure, which allows for distinct pharmacokinetic properties and metabolic pathways. Unlike other phosphodiesterase III inhibitors, this compound undergoes extensive conjugation with glucuronic acid, sulfate, and glutathione, leading to the formation of unique metabolites .
Eigenschaften
IUPAC Name |
6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYPZBCMBEEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048813 | |
| Record name | Toborinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143343-83-3 | |
| Record name | Toborinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143343-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toborinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toborinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOBORINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid](/img/structure/B161735.png)







